5-Bromoquinoline hydrochloride
Overview
Description
5-Bromoquinoline hydrochloride is a useful research chemical with a molecular weight of 244.52 . It is a heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline, the parent compound of this compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The bromine atom is attached to the 5th carbon of the quinoline ring .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 244.52 .Scientific Research Applications
Reactivity and Synthesis
Reactivity Mapping : 5-Bromoquinoline hydrochloride and related bromoquinolines were used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems. The reactivity varied based on the quinoline's electron distribution, indicating its utility in exploring reactivity patterns in organic chemistry (Håheim et al., 2019).
Chemoselective Synthesis : It's instrumental in the chemoselective synthesis of sulfonate derivatives with potential antimicrobial activities. This highlights its role in developing new antimicrobial compounds (Krishna, 2018).
Ligand Formation and Optical Properties
Ligand Formation : Utilized in Friedländer synthesis for producing bidentate and tridentate 6-bromoquinoline derivatives. These derivatives are pivotal in forming bi- or poly-quinolines with notable optical properties (Hu, Zhang, & Thummel, 2003).
Fluorescent Brightening Agents : Played a role in the synthesis of 2-aryl-6-substituted quinolines, which were explored as potential fluorescent brightening agents. This application demonstrates its relevance in materials science and photophysical studies (Rangnekar & Shenoy, 1987).
Medicinal Chemistry and Drug Synthesis
Prodrug Systems : Contributed to the synthesis of novel 2-aryl-5-nitroquinolines as potential prodrug systems. These prodrugs are designed for bioreductive activation, underscoring its role in medicinal chemistry and drug development (Couch, Burke, Knox, & Moody, 2008).
AMPA Receptor Antagonist Synthesis : A key precursor in synthesizing the AMPA receptor antagonist SPD 502, demonstrating its importance in neuropharmacology (Geng Min, 2011).
Corrosion Inhibition and Material Science
- Corrosion Inhibition : Involved in the synthesis of 8-hydroxyquinoline derivatives for investigating their role as corrosion inhibitors in acidic environments. This application is crucial in material science and industrial applications (Rbaa et al., 2018).
Coordination Chemistry
- Coordination Behavior : Central in the synthesis of 8-quinolylcyclopentadienyl metal complexes, which are significant in coordination chemistry and the study of metal-ligand interactions (Enders, Kohl, & Pritzkow, 2001).
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, the future directions of 5-Bromoquinoline hydrochloride could involve its use in the synthesis of new pharmaceuticals and in other industrial applications.
Mechanism of Action
Target of Action
Quinolines, the class of compounds to which 5-bromoquinoline hydrochloride belongs, are known for their wide range of applications in medicinal and synthetic organic chemistry .
Biochemical Pathways
Quinoline derivatives are known to have diverse applications in medicinal and synthetic organic chemistry, suggesting they may influence a variety of biochemical pathways .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromoquinoline hydrochloride are not fully understood due to limited research. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the bromine atom present in the compound .
Cellular Effects
Quinoline derivatives are known to have diverse biological activities, which suggests that this compound could influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. Future studies should investigate this aspect, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Subcellular Localization
Future studies should investigate potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-bromoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLBGYZMSIHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856366 | |
Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421580-26-9 | |
Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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